2,3-Dihydroxy-3-methylbutanoic acid
Overview
Description
2,3-Dihydroxy-3-methylbutanoic acid is a chemical compound that has been studied in various contexts, particularly in relation to its synthesis and potential applications. While the provided papers do not directly discuss 2,3-Dihydroxy-3-methylbutanoic acid, they do provide insights into related compounds and synthetic pathways that could be relevant for understanding the synthesis and properties of 2,3-Dihydroxy-3-methylbutanoic acid.
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding the potential synthetic routes for 2,3-Dihydroxy-3-methylbutanoic acid. For instance, the application of ion-exclusion and ion-exchange techniques has been used to obtain 2,3-dihydroxy-2-methylbutanoic acid from acetoin via cyanohydrin synthesis, which suggests a stereospecific reaction yielding a high percentage of one diastereomeric mixture . Additionally, enantioselective synthesis methods have been described for compounds such as 4-amino-2,3-dihydroxy-3-methylbutyric acid, which involve the use of azide to selectively open a secondary epoxy alcohol . These methods could potentially be adapted for the synthesis of 2,3-Dihydroxy-3-methylbutanoic acid.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,3-Dihydroxy-3-methylbutanoic acid has been determined using various techniques. For example, the X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid provides insights into the stereochemistry of similar amino acids . Additionally, the ab initio structure determination of 2,2-dihydroxymethylbutanoic acid from synchrotron radiation powder diffraction data illustrates the use of advanced methods to elucidate the structure of complex organic molecules .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 2,3-Dihydroxy-3-methylbutanoic acid has been explored in various studies. Cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives have been performed, leading to the formation of highly-functionalized γ-lactones, oxazolidinones, oxazolines, and aziridines . These reactions highlight the role of functional groups and their influence on the chemical behavior of the molecule, which is relevant for understanding the reactivity of 2,3-Dihydroxy-3-methylbutanoic acid.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,3-Dihydroxy-3-methylbutanoic acid are not directly discussed in the provided papers, the studies of related compounds can offer some insights. The preparation of optically pure 3-hydroxybutanoic acid and its homologues, as well as the synthesis of enantiopure intermediates for pharmaceutical applications, underscore the importance of stereochemistry and purity in determining the physical and chemical properties of these substances .
Scientific Research Applications
1. Aroma Compounds in Alcoholic Beverages
2,3-Dihydroxy-3-methylbutanoic acid has been identified in research related to wine and other alcoholic beverages. A study by Gracia-Moreno, Lopez, and Ferreira (2015) developed a method for quantitatively determining this acid and related compounds, which are precursors of significant aroma components in wines and other alcoholic drinks (Gracia-Moreno, Lopez, & Ferreira, 2015).
2. Chemical Synthesis and Analysis
Powell, Kulprathipanja, Johnson, and Burkholder (1972) explored the application of ion-exclusion and ion-exchange techniques for the synthesis of 2,3-dihydroxy-2-methylbutanamide and 2,3-dihydroxy-2-methylbutanoic acid from acetoin via the cyanohydrin synthesis. This study provided insights into the stereospecific synthesis of these compounds (Powell et al., 1972).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydroxy-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEYKUFKXGDTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292206 | |
Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-3-methylbutanoic acid | |
CAS RN |
1756-18-9 | |
Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1756-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,beta-Dihydroxyisovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001756189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1756-18-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxy-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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